molecular formula C16H10ClNO B6337661 4-(4-Chlorobenzoyl)quinoline;  97% CAS No. 1184592-10-6

4-(4-Chlorobenzoyl)quinoline; 97%

Cat. No. B6337661
CAS RN: 1184592-10-6
M. Wt: 267.71 g/mol
InChI Key: VOEKSMMJCMLXLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobenzoyl)quinoline is characterized by the presence of a quinoline ring and a 4-chlorobenzoyl group. In a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .


Physical And Chemical Properties Analysis

4-(4-Chlorobenzoyl)quinoline is a colorless liquid chemical . Quinoline, a related compound, has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of hydrophobic carbon chains .

Scientific Research Applications

Quorum Sensing Inhibition

3-(4-Chlorobenzoyl)quinoline: has been studied for its potential as a quorum sensing inhibitor. Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. By inhibiting QS, compounds like 3-(4-Chlorobenzoyl)quinoline can disrupt these processes, offering a strategy to combat bacterial pathogens without promoting antibiotic resistance .

Antibiofilm Activity

Related to its role in quorum sensing inhibition, 3-(4-Chlorobenzoyl)quinoline derivatives have shown promise in preventing biofilm formation. Biofilms are protective layers that bacteria form on surfaces, which make them more resistant to antibiotics. Compounds that can prevent or disrupt biofilms are valuable in treating persistent bacterial infections .

Antivirulence Properties

The antivirulence properties of 3-(4-Chlorobenzoyl)quinoline derivatives have been explored, particularly against Pseudomonas aeruginosa . This pathogen is known for its multidrug resistance and virulence, making it a target for novel treatment strategies. By reducing virulence factors like pyocyanin synthesis, these compounds can weaken the bacteria’s ability to cause disease .

Synthesis of Hybrid Compounds

3-(4-Chlorobenzoyl)quinoline: is used in the synthesis of hybrid compounds, combining it with other molecules to create new substances with potential antibacterial activities. These hybrid compounds are designed to target specific bacterial communication pathways, offering a tailored approach to bacterial inhibition .

Medicinal Chemistry

Quinoline derivatives, including 3-(4-Chlorobenzoyl)quinoline , are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. They are key scaffolds in drug discovery, with applications ranging from anticancer to antimalarial treatments. The versatility of quinoline compounds makes them valuable in the development of new therapeutic agents .

Green Chemistry Approaches

The synthesis of 3-(4-Chlorobenzoyl)quinoline and its derivatives is also being explored through green chemistry approaches. These methods aim to reduce the environmental impact of chemical synthesis by using eco-friendly catalysts and sustainable processes. The development of greener synthetic routes for quinoline compounds is an important step towards more environmentally responsible medicinal chemistry .

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorobenzoyl chloride, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . Future research could focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives . Additionally, the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds is a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Chlorobenzoyl)quinoline, also known as 4-(4-Chlorobenzoyl)quinoline or MFCD12877731, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

3-(4-Chlorobenzoyl)quinoline exerts its bactericidal effect by interfering with the bacterium’s ability to make DNA . It inhibits the bacterial DNA gyrase enzyme, which is necessary for DNA replication . The compound binds to an allosteric site, triggering multimerisation .

Biochemical Pathways

The compound affects the quorum sensing (QS) pathways of bacteria . QS is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics . The compound targets the PQS (Pseudomonas quinolone signal)-dependent quorum sensing of Pseudomonas aeruginosa .

Pharmacokinetics

They have elimination half-lives varying between 3 and 14 hours . Biliary concentrations of quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The compound has been shown to have significant antibiofilm and antivirulence effects . It can prevent biofilm formation, disrupt pre-formed biofilms, and inhibit virulence . For example, one study found that a compound similar to 3-(4-Chlorobenzoyl)quinoline reduced biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .

properties

IUPAC Name

(4-chlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEKSMMJCMLXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(quinolin-3-yl)methanone

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